![molecular formula C9H16ClNO B11763244 (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride is a chemical compound known for its unique tricyclic structure. This compound is often studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a tricyclic framework with an amine group and a hydrochloride salt, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable bicyclic precursor, a third ring can be introduced via intramolecular cyclization.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-pressure reactors to facilitate the cyclization process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the tricyclic core or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Antiviral Activity: Studies have shown that it may possess antiviral properties, making it useful in the development of antiviral drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine hydrochloride: Similar tricyclic structure but differs in the position and nature of functional groups.
Memantine hydrochloride: Another tricyclic amine with similar pharmacological properties but different structural features.
Uniqueness
Structural Features: The presence of an oxatricyclic core distinguishes it from other similar compounds.
Reactivity: Its unique structure imparts distinct reactivity patterns, making it suitable for specific chemical transformations.
Pharmacological Profile:
Propiedades
Fórmula molecular |
C9H16ClNO |
|---|---|
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c10-9-4-6-1-7(5-9)3-8(2-6)11-9;/h6-8H,1-5,10H2;1H/t6-,7+,8?,9?; |
Clave InChI |
YEWFFFAYPIELAC-VSDGLZOYSA-N |
SMILES isomérico |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)N.Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)(O3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


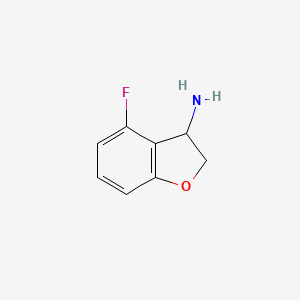
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)


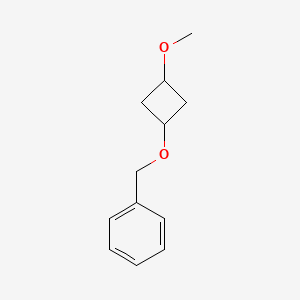

![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
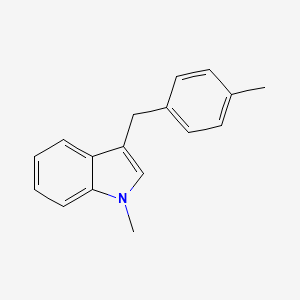
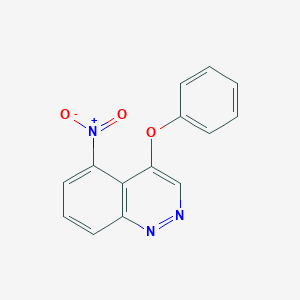
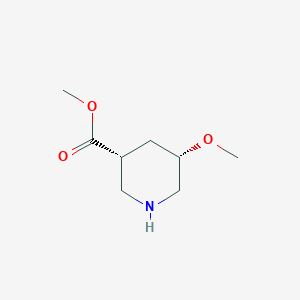
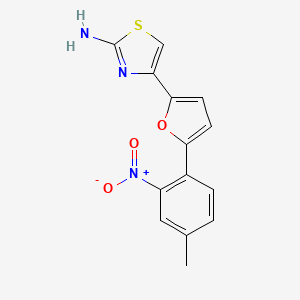
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

